Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate
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Overview
Description
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with aldehydes and thiourea in the presence of a catalyst such as potassium carbonate . This reaction proceeds under mild conditions and yields the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.
Scientific Research Applications
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-hydroxy-6-methylpyrimidine
- 4-hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine
- 6-(diethylaminomethyl)-4-hydroxy-2-methylpyrimidine
Uniqueness
Ethyl2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C11H14N2O4 and a molar mass of 238.24 g/mol, exhibits unique structural features that may influence its interaction with biological systems.
Chemical Structure and Properties
The compound is characterized by:
- A pyrimidine ring with hydroxy and ylidene substituents.
- Functional groups that may enhance its reactivity and biological interactions.
The synthesis typically involves multi-step organic reactions, emphasizing the importance of reaction conditions for achieving high yields and purity .
Antimicrobial Activity
Preliminary studies suggest that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may exhibit antimicrobial properties. It is hypothesized to interact with enzymes or receptors involved in microbial resistance, though further research is necessary to elucidate these interactions.
Antitumor Potential
The compound has been evaluated for its growth inhibitory effects against various tumor cell lines using assays such as the MTT assay. Similar compounds have shown significant antitumor activity, indicating a potential for Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate to exhibit similar effects .
The biological activity of this compound likely involves:
- Binding to specific enzymes or receptors , modulating their activity.
- Potential inhibition of enzymes associated with microbial growth, contributing to its antimicrobial effects.
This mechanism suggests that the compound could be further explored for therapeutic applications in treating infections or tumors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, a comparison with structurally related compounds can be beneficial:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Ethyl 6-methylpyrimidine-4-carboxylate | 148149-29-5 | C8H10N2O2 | Lacks hydroxy group but retains methyl substitution |
Ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene) | 119923-27-2 | C9H10N2O4 | Contains an oxo group instead of a hydroxy group |
Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate | 72419-30-8 | C10H14N2O3 | Features an isopropyl group enhancing lipophilicity |
This table highlights the diversity among pyrimidine derivatives and underscores the unique combination of functional groups present in Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, which may contribute to its distinct biological activities .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of similar pyrimidine derivatives. For instance, compounds derived from pyrimidines have demonstrated:
- Antimicrobial effects against various bacterial strains.
- Antitumor activity against cancer cell lines, suggesting a broader application in oncology.
These findings support the hypothesis that Ethyl 2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate may possess similar beneficial properties, warranting detailed investigation into its pharmacological potential .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7- |
InChI Key |
BRUHZPQVFQKHFC-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C1=NC(=CC(=O)N1)C |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C |
Origin of Product |
United States |
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